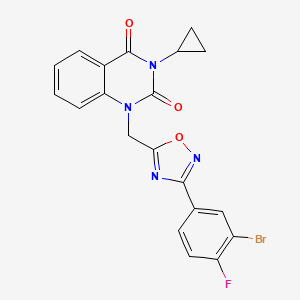

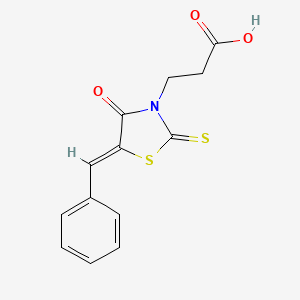

![molecular formula C11H12ClNO3 B2915325 4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid CAS No. 134346-88-6](/img/structure/B2915325.png)

4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid, also known as CBZ-OA, is an organic compound that is used in various scientific applications. It is a carboxylic acid, which is a type of organic compound that contains a carboxyl group, and is a derivative of 4-chlorobenzyl amine. CBZ-OA has been used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Molecular Studies and Structural Analysis

4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid and its derivatives have been studied for their molecular and structural properties. Research has focused on analyzing the vibrational, structural, electronic, and optical characteristics of these compounds using both experimental and theoretical methods. For instance, studies involving derivatives like 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have detailed its molecular structure and vibrational wavenumbers, highlighting its potential as a nonlinear optical material due to properties like first hyperpolarizability and infrared intensities (Rahul Raju et al., 2015).

Biological Activity and Potential Applications

Derivatives of this compound have shown significant biological activities. In particular, docking studies on compounds such as 4-[(2, 6) dichlorophenyl amino 2 - methylidene 4 - oxobutanoic acid and 4-[(2, 5) dichlorophenyl amino 2 - methylidene 4 - oxobutanoic acid have suggested their role in inhibiting Placenta growth factor (PIGF-1), indicating potential pharmacological importance (K. Vanasundari et al., 2018).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of derivatives of this compound. For example, research on ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate explored its synthesis, structure, and evaluated its antimicrobial and antioxidant susceptibilities (A. D. Kumar et al., 2016).

Applications in LED Technology

Interestingly, amino acid self-assembled monolayers, including those with this compound derivatives, have been utilized in the fabrication of light-emitting diodes based on organic-inorganic halide perovskites. These compounds aid in the nucleation of perovskite films, contributing to the development of efficient and high-performing green perovskite light-emitting diodes (Nana Wang et al., 2016).

Biocatalysis and Metabolic Pathways

Research has also delved into the biocatalysis of ethyl 4-chloro-3-oxobutanoate (a related compound) for producing ethyl (S)-4-chloro-3-hydroxybutanoate, highlighting the use of Escherichia coli co-expressing specific genes for efficient production. Such studies are crucial for understanding and harnessing metabolic pathways in microorganisms for industrial applications (Q. Ye et al., 2010).

properties

IUPAC Name |

4-[(4-chlorophenyl)methylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(15)16/h1-4H,5-7H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDQNPHTCBHPMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4R,6S,6aS)-methyl 4-((Z)-2,3-bis(tert-butoxycarbonyl)guanidino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B2915242.png)

![N-(3-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2915257.png)

![4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2915259.png)

![(E)-3-(2-fluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2915260.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide](/img/structure/B2915262.png)

![N-(4-Fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)prop-2-enamide](/img/structure/B2915265.png)